[4-Benzo[1,3]dioxol-5-yl-2-(4-methoxy-phenyl)-5-oxo-3-(3,4,5-trimethoxy-benzyl)-2,5-dihydro-furan-2-yloxycarbonylamino]-acetic acid ethyl ester
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Overview
Description
PD-163140 is a chemical compound known for its role as an endothelin receptor antagonist. Endothelin receptors are involved in various physiological processes, including vasoconstriction and cell proliferation. PD-163140 specifically targets the endothelin receptor type A, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD-163140 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of palladium-catalyzed coupling reactions to form the core structure. The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as palladium acetate. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of PD-163140 may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: PD-163140 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates with amines in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
PD-163140 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the role of endothelin receptors in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension and pulmonary arterial hypertension due to its ability to block endothelin receptor type A.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control laboratories.
Mechanism of Action
PD-163140 exerts its effects by binding to the endothelin receptor type A, thereby blocking the action of endothelin-1, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced cell proliferation. The molecular targets include the endothelin receptor type A on vascular smooth muscle cells and endothelial cells. The pathways involved in its mechanism of action include the inhibition of the phospholipase C and protein kinase C signaling cascades .
Comparison with Similar Compounds
Bosentan: Another endothelin receptor antagonist that targets both endothelin receptor type A and type B.
Ambrisentan: Selectively targets endothelin receptor type A, similar to PD-163140.
Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to PD-163140.
Comparison: PD-163140 is unique in its high selectivity for endothelin receptor type A, which reduces the potential for off-target effects. Compared to bosentan and macitentan, PD-163140 offers a more targeted approach, making it a valuable tool in research focused on endothelin receptor type A-specific pathways .
Properties
Molecular Formula |
C33H33NO12 |
---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
ethyl 2-[[4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]furan-2-yl]oxycarbonylamino]acetate |
InChI |
InChI=1S/C33H33NO12/c1-6-42-28(35)17-34-32(37)46-33(21-8-10-22(38-2)11-9-21)23(13-19-14-26(39-3)30(41-5)27(15-19)40-4)29(31(36)45-33)20-7-12-24-25(16-20)44-18-43-24/h7-12,14-16H,6,13,17-18H2,1-5H3,(H,34,37) |
InChI Key |
CJWHCEUECPKIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)OC1(C(=C(C(=O)O1)C2=CC3=C(C=C2)OCO3)CC4=CC(=C(C(=C4)OC)OC)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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